(E)-2-(3-allyl-2-(((4-fluorophenyl)sulfonyl)imino)-4-oxothiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide
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Description
Scientific Research Applications
Antifibrotic and Anticancer Applications
A study highlighted the synthesis of amino(imino)thiazolidinone derivatives, including structures similar to the specified compound, demonstrating antifibrotic and anticancer activities. The research utilized a one-pot three-component reaction for synthesis, revealing that certain derivatives showed significant antifibrotic activity comparable to Pirfenidone, a known antifibrotic drug, without scavenging superoxide radicals, suggesting their potential for further antifibrotic and anticancer testing (Kaminskyy et al., 2016).
Antimicrobial Activity
Another research focus is the antimicrobial potential of thiazolidinone derivatives. A study on novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides showed significant anti-inflammatory activity, which indirectly indicates their potential in antimicrobial applications (Sunder & Maleraju, 2013).
Synthesis and Structural Characterization
The synthesis and characterization of thiazolidinone derivatives, including structural analyses through crystallography, provide insights into the molecular foundations of their biological activities. For example, the crystal structures of two (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides were described, aiding in understanding the molecular basis of their reactivity and potential biological functions (Galushchinskiy et al., 2017).
Properties
IUPAC Name |
2-[(2E)-2-(4-fluorophenyl)sulfonylimino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O5S2/c1-3-12-25-20(27)18(13-19(26)23-15-6-8-16(30-2)9-7-15)31-21(25)24-32(28,29)17-10-4-14(22)5-11-17/h3-11,18H,1,12-13H2,2H3,(H,23,26)/b24-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOESPDYRWJEIEO-DARPEHSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=NS(=O)(=O)C3=CC=C(C=C3)F)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(/C(=N\S(=O)(=O)C3=CC=C(C=C3)F)/S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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